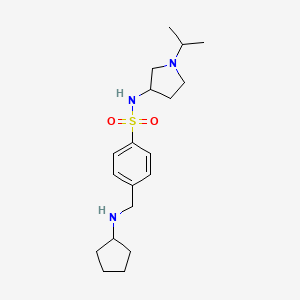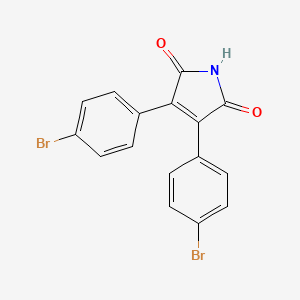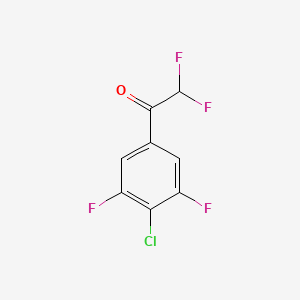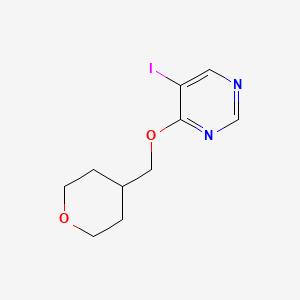
1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
准备方法
The synthesis of 1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxypyrimidine.
Reaction Conditions: The key step involves the acylation of 2-chloro-4-methoxypyrimidine using ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, including the use of continuous flow reactors and automated purification systems.
化学反应分析
1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of corresponding substituted pyrimidines.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents used.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines or amines to form hydrazones or imines, respectively.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate or chromium trioxide.
科学研究应用
1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.
Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties. This compound can serve as a precursor for the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloro and methoxy substituents can influence its binding affinity and selectivity towards these molecular targets.
相似化合物的比较
1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone can be compared with other similar compounds such as:
1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and applications.
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring, which can enhance their biological activity and specificity.
The uniqueness of this compound lies in its specific substituents, which can be tailored to achieve desired chemical and biological properties.
属性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
1-(2-chloro-4-methoxypyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O2/c1-4(11)5-3-9-7(8)10-6(5)12-2/h3H,1-2H3 |
InChI 键 |
LGYIROLGZGTEFI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C(N=C1OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)









